Ingenol 3,20-dibenzoate

描述

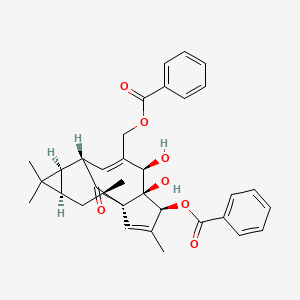

Structure

3D Structure

属性

分子式 |

C34H36O7 |

|---|---|

分子量 |

556.6 g/mol |

IUPAC 名称 |

[(1S,4S,5S,6R,9S,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate |

InChI |

InChI=1S/C34H36O7/c1-19-17-33-20(2)15-25-26(32(25,3)4)24(28(33)36)16-23(18-40-30(37)21-11-7-5-8-12-21)27(35)34(33,39)29(19)41-31(38)22-13-9-6-10-14-22/h5-14,16-17,20,24-27,29,35,39H,15,18H2,1-4H3/t20-,24+,25-,26+,27-,29+,33+,34+/m1/s1 |

InChI 键 |

GIMKEHNOTHXONN-NXBFFCPZSA-N |

SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |

手性 SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |

规范 SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |

Pictograms |

Irritant |

同义词 |

ingenol dibenzoate |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ingenol 3,20-dibenzoate

Authored by Gemini

Abstract

Ingenol 3,20-dibenzoate (IDB) is a diterpenoid ester derived from plants of the Euphorbiaceae family. It is a potent, isoform-selective activator of protein kinase C (PKC) and a known inducer of apoptosis. This technical guide provides a comprehensive overview of IDB, including its chemical properties, synthesis, and multifaceted mechanism of action. We present detailed summaries of its effects on various cancer cell lines and its role in modulating immune responses, particularly the activation of Natural Killer (NK) cells. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.

Introduction

This compound (IDB) is a natural product that has garnered significant interest in the scientific community for its potent biological activities. As a member of the ingenol ester family, it shares a structural relationship with other well-known PKC activators like phorbol esters. However, IDB exhibits a distinct profile of biological effects, including the induction of apoptosis in certain cancer cells through a pathway independent of PKC activation, and the enhancement of anti-tumor immune responses. This dual mechanism of action makes it a compelling candidate for further pharmacological investigation.

This guide aims to provide a detailed technical resource on IDB, summarizing the current state of knowledge regarding its chemical characteristics, synthesis, and complex signaling pathways.

Chemical and Physical Properties

This compound is a benzoate ester with the following properties:

| Property | Value |

| Chemical Formula | C₃₄H₃₆O₇ |

| Molecular Weight | 556.66 g/mol |

| CAS Number | 59086-90-7 |

| Appearance | Solid |

| Solubility | Soluble in DMSO and ethanol |

Synthesis

The total synthesis of the ingenol core is a complex multi-step process that has been achieved by several research groups. A common strategy involves a two-phase approach: a cyclase phase to construct the tigliane skeleton, followed by an oxidase phase to install the necessary hydroxyl groups and rearrange the skeleton to the ingenane framework.

A specific protocol for the selective dibenzoylation of ingenol at the C3 and C20 positions to yield this compound is as follows:

Protocol: Selective Benzoylation of Ingenol at C3 and C20 Positions

This protocol is based on general principles of selective acylation of poly-hydroxylated natural products, which often involves the use of protecting groups and specific reaction conditions to achieve regioselectivity.

Materials:

-

Ingenol

-

Benzoyl chloride (BzCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetylacetone (acac)

-

Ferric chloride (FeCl₃)

-

Dry acetonitrile (CH₃CN)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve FeCl₃ (0.01 mmol) in dry acetonitrile (0.5 mL). Add acetylacetone (0.031 mmol) and N,N-DIPEA (0.19 mmol) to the solution. Stir the mixture at room temperature for 10 minutes.

-

Reaction Setup: To the catalyst mixture, add a solution of ingenol (0.1 mmol) in dry acetonitrile.

-

Benzoylation: Add benzoyl chloride (0.40 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate this compound.

Note: This is a generalized protocol. Optimization of reaction times, temperatures, and stoichiometry of reagents may be necessary to achieve the desired yield and selectivity.

Mechanism of Action

This compound exhibits a dual mechanism of action, inducing apoptosis in certain cancer cells through a PKC-independent pathway while activating immune cells via a PKC-dependent mechanism.

PKC-Independent Apoptosis in Jurkat Cells

In human T-cell leukemia Jurkat cells, IDB induces apoptosis through a pathway that is independent of its function as a PKC activator. This pathway is characterized by the activation of caspase-3.[1][2] The benzoylation at the 20-hydroxyl group of the ingenol backbone is critical for this apoptotic activity.[1][2] The signaling cascade is also independent of the transcription factors AP-1 and NF-κB.[1][2]

The upstream events leading to caspase activation in this PKC-independent manner involve the intrinsic apoptosis pathway. This is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the downstream events of apoptosis.[3]

PKC-Dependent Activation of Natural Killer (NK) Cells

This compound is a potent activator of novel protein kinase C (nPKC) isozymes.[4] This activity is central to its ability to enhance the anti-tumor functions of Natural Killer (NK) cells.[4] IDB treatment increases the production of interferon-gamma (IFN-γ) and promotes degranulation in NK cells, particularly when they are stimulated by non-small cell lung cancer (NSCLC) cells.[4] This enhancement of NK cell-mediated lysis of cancer cells is dependent on PKC-mediated IFN-γ production and degranulation.[4]

The signaling pathway involves the activation of PKC-θ, a member of the novel PKC family.[1][5] Downstream of PKC-θ, the activation of transcription factors such as AP-1 and NFAT is crucial for inducing IFN-γ gene expression.[5] This signaling cascade is initiated by the engagement of NK cell activating receptors that signal through ITAM-containing adapters.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: In Vitro Activity of Ingenol Esters

| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Reference |

| Ingenol 3-angelate (I3A) | A2058 (Melanoma) | Cell Viability (MTT) | 38 | [2] |

| Ingenol 3-angelate (I3A) | HT144 (Melanoma) | Cell Viability (MTT) | 46 | [2] |

| This compound (IDB) | UT-7/EPO | Cell Proliferation | 0.485 | N/A |

| This compound (IDB) | T47D (Breast Cancer) | Cytotoxicity | >10 | [6] |

| This compound (IDB) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | >10 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

In Vitro PKC Activation Assay

This protocol is adapted from methods used for other phorbol esters and can be applied to study the activation of PKC by IDB.

Materials:

-

Purified PKC isozymes

-

Lipid vesicles (e.g., phosphatidylserine and diacylglycerol)

-

[γ-³²P]ATP

-

PKC substrate (e.g., protamine sulfate or a specific peptide substrate)

-

This compound (IDB)

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

-

Stop solution (e.g., EDTA)

-

Scintillation counter

Procedure:

-

Prepare Lipid Vesicles: Prepare large unilamellar vesicles containing phosphatidylserine and diacylglycerol by extrusion.

-

Reaction Setup: In a reaction tube, combine the reaction buffer, lipid vesicles, purified PKC isozyme, and varying concentrations of IDB.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP and the PKC substrate.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Measure Phosphorylation: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the kinase activity at each IDB concentration and calculate the EC₅₀ for PKC activation.

Apoptosis Assay using Annexin V and Propidium Iodide

This is a standard flow cytometry-based protocol to quantify apoptosis induced by IDB in cell lines such as Jurkat.

Materials:

-

Jurkat cells

-

This compound (IDB)

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (containing CaCl₂)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed Jurkat cells at a desired density and treat with varying concentrations of IDB for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Conclusion

This compound is a promising natural product with a unique dual mechanism of action. Its ability to induce PKC-independent apoptosis in cancer cells while simultaneously enhancing anti-tumor immunity through PKC-dependent NK cell activation presents a compelling rationale for its further development as a therapeutic agent. This technical guide has summarized the key chemical, synthetic, and pharmacological aspects of IDB, providing a foundation for future research. Further studies are warranted to fully elucidate the upstream signaling components of its PKC-independent apoptotic pathway and to establish a more comprehensive profile of its in vivo efficacy and safety.

References

- 1. NK cell–activating receptors require PKC-θ for sustained signaling, transcriptional activation, and IFN-γ secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Enhancement of NK cell-mediated lysis of non-small lung cancer cells by nPKC activator, ingenol 3,20 dibenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NK cell-activating receptors require PKC-theta for sustained signaling, transcriptional activation, and IFN-gamma secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Protein Kinase C-θ (PKC-θ) in Natural Killer Cell Function and Anti-Tumor Immunity [frontiersin.org]

Ingenol 3,20-Dibenzoate: A Technical Guide to its Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol 3,20-dibenzoate is a potent, isoform-selective activator of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction.[1][2] This property makes it a valuable tool in cancer research and for studying cellular processes such as apoptosis.[1][3] This technical guide provides an in-depth overview of the natural sources, semi-synthesis, and total synthesis of the ingenol core, upon which this compound is built. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of synthetic routes and the primary signaling pathway to serve as a comprehensive resource for the scientific community.

Sources of this compound and its Precursor, Ingenol

The primary challenge in the supply of ingenol derivatives is their low concentration in natural sources. Consequently, both extraction from plant material and chemical synthesis are crucial avenues for obtaining these complex molecules.

Natural Sources

Ingenol and its esters are diterpenoids characteristic of the Euphorbia genus.[4] While this compound is a known phytochemical, its direct isolation from plants is not the primary method of sourcing due to low abundance. Instead, its precursor, ingenol, is extracted in more significant quantities from specific Euphorbia species.

The most notable sources for the ingenol scaffold are:

-

Euphorbia peplus : Commonly known as petty spurge, the sap of this plant is a well-known source of ingenol mebutate (ingenol-3-angelate), another ingenol ester.[4]

-

Euphorbia lathyris : The seeds of this plant, or caper spurge, are a relatively rich source of ingenol, making it a preferred starting material for semi-synthesis.

-

Euphorbia tirucalli : This species has also been identified as a source of various ingenol derivatives.[5]

The yield of ingenol from these natural sources varies, as detailed in the table below.

Semi-Synthesis from Ingenol

The most practical and widely used method for producing this compound is through the semi-synthesis from ingenol, which is isolated from natural sources. This process involves the esterification of the hydroxyl groups at the C3 and C20 positions of the ingenol molecule with benzoyl groups.

Total Synthesis of Ingenol

The complex, highly strained "inside-outside" tetracyclic skeleton of ingenol has made its total synthesis a significant challenge in organic chemistry.[1] Several research groups have successfully developed total syntheses, providing a potential alternative to reliance on natural sources. A landmark achievement in this area is the 14-step synthesis of (+)-ingenol from the inexpensive monoterpene (+)-3-carene, developed by the Baran laboratory.[6][7] This and other total syntheses, while chemically elegant, are often lengthy and may have low overall yields, making them less commercially viable than semi-synthesis at present.

Quantitative Data

The following tables summarize the yields reported for the isolation of ingenol from natural sources and for the total synthesis of the ingenol core.

| Natural Source | Plant Part | Yield of Ingenol | Reference |

| Euphorbia lathyris | Dried Seeds | ~275 mg/kg | [3] |

| Euphorbia peplus | Aerial Tissue | ~1.1 mg/kg (of ingenol mebutate) | [8] |

| Total Synthesis of Ingenol | Starting Material | Number of Steps | Overall Yield | Reference |

| Baran Synthesis | (+)-3-carene | 14 | Not explicitly stated | [6][7] |

| Tanino Synthesis | Commercially available alcohol | 45 | ~0.1% | [3] |

| Winkler Synthesis | Enone | 43 | Not explicitly stated |

Experimental Protocols

Isolation of Ingenol from Euphorbia lathyris Seeds

The following is a representative protocol for the isolation of ingenol, which serves as the precursor for the semi-synthesis of this compound.

Objective: To extract and purify ingenol from the seeds of Euphorbia lathyris.

Materials:

-

Dried seeds of Euphorbia lathyris

-

Methanol

-

Dichloromethane

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Extraction: The dried seeds are ground to a fine powder and extracted exhaustively with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is partitioned between methanol and hexane to remove nonpolar constituents. The methanolic layer, containing the ingenol esters, is collected and concentrated.

-

Methanolysis: The resulting residue is subjected to methanolysis to cleave the ester groups from the ingenol backbone, yielding free ingenol.

-

Purification: The crude ingenol is purified by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol. Fractions are monitored by thin-layer chromatography (TLC), and those containing ingenol are combined and concentrated to yield the purified product.

Semi-synthesis of this compound

This protocol outlines the benzoylation of ingenol to yield this compound.

Objective: To synthesize this compound from ingenol via esterification.

Materials:

-

Ingenol

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A solution of ingenol in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath.

-

Addition of Reagents: Pyridine is added to the solution, followed by the dropwise addition of benzoyl chloride. The reaction mixture is stirred at 0°C and then allowed to warm to room temperature, with the progress of the reaction monitored by TLC.

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford this compound as a pure compound.

Visualizations

Sourcing and Synthesis Workflow

Caption: Workflow for sourcing and synthesis of this compound.

Semi-Synthesis Experimental Workflow

Caption: Experimental workflow for the semi-synthesis of this compound.

Signaling Pathway of this compound

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|59086-90-7|COA [dcchemicals.com]

- 3. research.uniupo.it [research.uniupo.it]

- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

Ingenol 3,20-dibenzoate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activities of Ingenol 3,20-dibenzoate (IDB). It is intended to serve as a technical resource, consolidating key data and outlining its mechanism of action for professionals in the fields of oncology, immunology, and pharmacology.

Core Chemical Identity and Properties

This compound is a diterpenoid and a benzoate ester belonging to the ingenane class of molecules.[1] It is a well-documented activator of Protein Kinase C (PKC) and has been investigated for its potent anticancer and apoptosis-inducing capabilities.[2]

Chemical Structure

The complex, polycyclic structure of this compound features a unique tetracyclo[7.5.1.0¹,⁵.0¹⁰,¹²]pentadecane core. The molecule is characterized by esterification at the C3 and C20 positions with benzoyl groups, which are critical for its biological activity.[3]

| Identifier | Value |

| IUPAC Name | [(1S,4S,5S,6R,9S,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.0¹,⁵.0¹⁰,¹²]pentadeca-2,7-dienyl]methyl benzoate[1] |

| SMILES | C[C@@H]1C[C@@H]2--INVALID-LINK--[C@@H]3C=C(--INVALID-LINK--O)COC(=O)C6=CC=CC=C6[1] |

| InChI Key | GIMKEHNOTHXONN-NXBFFCPZSA-N[1] |

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₃₄H₃₆O₇ | [1][2][5] |

| Molecular Weight | 556.65 g/mol | [2][5] |

| Exact Mass | 556.2461 g/mol | [PubChem] |

| CAS Number | 59086-90-7 | [1][5] |

| Appearance | Powder | [4] |

| Purity | ≥97% (Commercially available) | [2][6] |

| Solubility | Soluble in DMSO (20 mg/mL) and Ethanol (20 mg/mL) | [6] |

| Stability | Stable at normal temperatures and pressures. | [4] |

| Storage | Short-term (days to weeks): Dry, dark at 0-4°C. Long-term (months to years): -20°C. | [7] |

Mechanism of Action and Signaling Pathways

This compound is a potent, isoform-selective agonist of Protein Kinase C (PKC).[5] Its primary mechanism involves the direct activation and translocation of specific PKC isoforms from the cytosol to cellular membranes, initiating downstream signaling cascades that culminate in apoptosis or enhanced immune cell function.

Induction of Apoptosis

IDB induces apoptosis in cancer cells, such as Jurkat cells, through a pathway that involves the activation of caspase-3.[3] Notably, this pro-apoptotic signaling is independent of the activation of the transcription factors AP-1 and NF-κB, distinguishing its mechanism from other PKC activators.[3]

Enhancement of Natural Killer (NK) Cell Activity

In the context of immunotherapy, IDB has been shown to enhance the function of Natural Killer (NK) cells against non-small cell lung cancer (NSCLC) cells. This enhancement is mediated by an increase in IFN-γ production and degranulation by the NK cells, a process that is also dependent on PKC activation.

Experimental Protocols

Detailed protocols for the chemical synthesis and purification of this compound are not widely available in peer-reviewed literature. The compound is typically isolated from natural sources or obtained from commercial suppliers. However, protocols for the preparation of working solutions for in vitro and in vivo studies are well-established.

Preparation of Stock Solutions

For cellular assays and other in vitro experiments, a concentrated stock solution is typically prepared in an organic solvent.

-

Objective: To prepare a high-concentration stock solution for serial dilution.

-

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

-

Protocol:

-

Weigh the desired amount of this compound powder in a sterile vial.

-

Add the appropriate volume of DMSO to achieve the target concentration (e.g., 20 mg/mL).[6]

-

Vortex or sonicate the solution until the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] Before use, allow an aliquot to equilibrate to room temperature for at least one hour.[5]

-

Preparation of Working Solutions for In Vivo Studies

For animal studies, a formulation that is biocompatible and ensures appropriate delivery is required. The following is an example protocol for an intraperitoneal (i.p.) injection formulation.[3]

-

Objective: To prepare a working solution of IDB in a vehicle suitable for animal administration.

-

Materials:

-

This compound stock solution (e.g., 50 mg/mL in DMSO)

-

Corn oil (or other suitable vehicle)

-

Sterile tubes

-

-

Protocol:

-

This protocol yields a clear solution of ≥ 5 mg/mL.[3]

-

To prepare 1 mL of working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil.[3]

-

Mix the solution thoroughly by vortexing or trituration to ensure a homogenous emulsion.

-

It is recommended to prepare this working solution fresh on the day of use.[5] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

-

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

- 1. This compound | C34H36O7 | CID 442043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. This compound|59086-90-7|COA [dcchemicals.com]

- 6. Enzo Life Sciences this compound (1mg). CAS: 59086-90-7, Quantity: | Fisher Scientific [fishersci.com]

- 7. medkoo.com [medkoo.com]

An In-depth Technical Guide to Ingenol 3,20-dibenzoate (CAS number 59086-90-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol 3,20-dibenzoate (IDB), with the CAS number 59086-90-7, is a diterpenoid and a potent activator of Protein Kinase C (PKC).[1][2][3] As a member of the ingenol ester family, it has garnered significant interest in the scientific community for its diverse biological activities, including pro-apoptotic, anti-cancer, and immunomodulatory effects.[1][2][4] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, synthesis, preclinical findings, and the clinical landscape of IDB and its close analogs, tailored for professionals in drug discovery and development.

Physicochemical Properties

This compound is a complex diterpene ester. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 59086-90-7 | [1][2] |

| Molecular Formula | C₃₄H₃₆O₇ | [2][5] |

| Molecular Weight | 556.65 g/mol | [2][5] |

| Appearance | Off-White Solid | [3] |

| Melting Point | >95°C (decomposition) | [3] |

| Solubility | Soluble in DMSO (20mg/ml) and ethanol (20mg/ml). Slightly soluble in acetonitrile and chloroform. | [1][3] |

| Storage | Store at -20°C | [1][3] |

Mechanism of Action: A Potent PKC Activator

The primary mechanism of action of this compound is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways.[1][2] IDB is known to be a potent, isoform-selective agonist of PKC.[6][7]

PKC Isoform Selectivity

This compound selectively activates novel PKC (nPKC) isoforms, including PKC-delta (PKCδ), PKC-epsilon (PKCε), and PKC-theta (PKCθ), as well as PKC-mu.[6][7] This selectivity is significant as different PKC isoforms can mediate distinct and sometimes opposing cellular responses. For instance, the activation of PKCδ is often associated with pro-apoptotic effects in cancer cells.

Downstream Signaling Pathways

Upon binding to the C1 domain of PKC, IDB induces the translocation of the activated PKC isoforms from the cytosol to cellular membranes, initiating a cascade of downstream signaling events. Key pathways affected include:

-

MAPK Pathway Activation: IDB has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[8]

-

PI3K/AKT Pathway Inhibition: In some cancer cell lines, IDB treatment leads to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell survival and proliferation.[8]

-

Induction of Apoptosis: The activation of specific PKC isoforms, particularly PKCδ, by IDB can trigger apoptosis (programmed cell death) in cancer cells.[1][2][8] This is a key mechanism behind its anti-cancer properties.

Caption: Signaling pathway of this compound.

Synthesis and Extraction

Total Synthesis of Ingenol

The parent compound, ingenol, has been the subject of complex total synthesis efforts. A notable 14-step synthesis of (+)-ingenol from the readily available starting material (+)-3-carene has been reported.[9] This multi-step process involves key transformations such as a Pauson-Khand cyclization and a pinacol rearrangement to construct the intricate ingenane core.

Esterification to this compound

Natural Source and Extraction

Ingenol and its esters are naturally occurring compounds found in plants of the Euphorbia genus.[10] While the parent compound ingenol can be isolated from the seeds of Euphorbia lathyris and the latex of various Euphorbia species, the specific natural abundance and a detailed extraction protocol for this compound are not well-documented in the reviewed literature. The general procedure for isolating ingenol esters involves solvent extraction from plant material followed by chromatographic purification.

Caption: Synthetic and natural extraction routes to this compound.

Preclinical Studies

This compound has demonstrated significant biological activity in a variety of preclinical models.

In Vitro Studies

| Study Focus | Cell Lines | Key Findings | Reference |

| Anti-cancer Activity | Jurkat (T-cell leukemia) | Induces apoptosis through a caspase-3 dependent pathway. | [11] |

| Immunomodulation | Human Natural Killer (NK) cells, Non-small cell lung cancer (NSCLC) cells | Enhances NK cell-mediated lysis of NSCLC cells by increasing IFN-γ production and degranulation. | [4] |

| Thrombopoiesis | Human CD34+ cells | Stimulates early megakaryopoiesis. |

In Vivo Studies

| Study Focus | Animal Model | Key Findings | Reference |

| Anti-leukemic Activity | P388 mouse assay | Shows potent antileukemic activity. | [1] |

| Thrombopoiesis | Mice | A single intraperitoneal injection selectively increased platelet counts. Mitigated radiation-induced thrombocytopenia. |

Detailed Experimental Protocol: Enhancement of NK Cell-Mediated Lysis of NSCLC Cells

This protocol is based on the study by Gong C, et al. (Mol Immunol. 2017).[4]

-

Cell Culture: Human NK cells were isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors. NSCLC cell lines (e.g., A549) were cultured in appropriate media.

-

Treatment: NK cells were stimulated with NSCLC cells in the presence of varying concentrations of this compound.

-

IFN-γ Production Assay: Supernatants from co-cultures were collected, and IFN-γ levels were measured by ELISA.

-

Degranulation Assay: NK cell degranulation was assessed by flow cytometry for the surface expression of CD107a.

-

Cytotoxicity Assay: The cytotoxic activity of NK cells against NSCLC cells was determined using a lactate dehydrogenase (LDH) release assay or a calcein-AM release assay.

Caption: Experimental workflow for assessing the effect of IDB on NK cells.

Clinical Development Landscape

To date, there have been no specific clinical trials registered for this compound. However, a closely related ingenol ester, Ingenol Mebutate (also known as PEP005 or Ingenol-3-angelate), has undergone extensive clinical development and is approved for the topical treatment of actinic keratosis.

The clinical data for Ingenol Mebutate provides valuable insights into the potential therapeutic applications and safety profile of the ingenol ester class of compounds. Numerous Phase II and Phase III clinical trials have demonstrated the efficacy of Ingenol Mebutate gel in clearing actinic keratosis lesions with a short treatment duration. The most common adverse events are local skin reactions, such as erythema, flaking/scaling, and crusting, which are typically transient.

The successful clinical development of Ingenol Mebutate suggests that other ingenol esters, such as this compound, may also hold therapeutic promise, particularly in dermatology and oncology, warranting further investigation.

Conclusion

This compound is a potent and selective activator of novel PKC isoforms with demonstrated anti-cancer and immunomodulatory activities in preclinical studies. While its clinical development has not been pursued directly, the success of the related compound, Ingenol Mebutate, highlights the therapeutic potential of this class of molecules. Further research into the specific biological activities, formulation, and potential therapeutic applications of this compound is warranted to fully elucidate its clinical utility. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKC signal amplification suppresses non-small cell lung cancer growth by promoting p21 expression and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dev.usbio.net [dev.usbio.net]

- 10. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Ancient Chinese Decoction Yu-Ping-Feng Suppresses Orthotopic Lewis Lung Cancer Tumor Growth Through Increasing M1 Macrophage Polarization and CD4+ T Cell Cytotoxicity [frontiersin.org]

The Biological Activity of Ingenol Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol esters, particularly ingenol mebutate (also known as ingenol-3-angelate or PEP005), are diterpenoids derived from the sap of plants of the Euphorbia genus. These compounds have garnered significant interest in the scientific community due to their potent biological activities, leading to the development of therapeutic applications. This technical guide provides an in-depth overview of the biological activity of ingenol esters, focusing on their mechanism of action, structure-activity relationships, and data from preclinical and clinical studies.

Mechanism of Action: A Dual Approach

The primary mechanism of action of ingenol esters is characterized by a dual effect: direct cytotoxicity on tumor cells and the induction of a localized inflammatory and immune response. This dual mechanism contributes to the rapid and effective clearance of targeted lesions.

At the molecular level, ingenol esters are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways. Ingenol esters bind to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This activation is central to the subsequent biological effects.

Direct Cytotoxicity: Induction of Necrosis and Apoptosis

Upon application, ingenol esters rapidly induce cell death in the targeted area. At higher concentrations, this primarily occurs through necrosis, a form of cell death characterized by the loss of membrane integrity and the release of cellular contents. This rapid necrotic effect is a key feature of ingenol mebutate's clinical efficacy.

At lower, nanomolar concentrations, ingenol esters can induce apoptosis, or programmed cell death. This process is often mediated by the activation of specific PKC isoforms, particularly PKCδ. Activation of PKCδ can lead to the activation of caspase cascades, which are central to the execution of the apoptotic program.

Immune System Activation

The initial necrotic cell death induced by ingenol esters releases pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs), which act as danger signals to the immune system. This leads to a robust inflammatory response characterized by the infiltration of neutrophils and other immune cells into the treated area. This influx of immune cells contributes to the clearance of remaining tumor cells. The immune response is a critical component of the long-term efficacy of ingenol ester treatment.

Signaling Pathways

The activation of PKC by ingenol esters triggers several downstream signaling cascades that are critical for their biological effects.

PKC/MEK/ERK Pathway

One of the key pathways activated by ingenol mebutate is the PKC/MEK/ERK signaling cascade. This pathway is involved in regulating cellular processes such as proliferation, differentiation, and survival. In the context of ingenol mebutate treatment, the activation of this pathway has been linked to the induction of cell death in keratinocytes. The activation of PKCδ appears to be a crucial upstream event in the activation of this pathway.

Caption: PKC/MEK/ERK Signaling Pathway Activated by Ingenol Esters.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Ingenol esters, through their activation of PKC, can modulate NF-κB activity. This leads to the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α). The production of these molecules is crucial for the recruitment of immune cells to the site of treatment.

Caption: NF-κB Signaling Pathway in Response to Ingenol Esters.

Quantitative Data on Biological Activity

The biological potency of ingenol esters has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for ingenol mebutate and other analogs.

Table 1: In Vitro Cytotoxicity of Ingenol Mebutate (PEP005) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| COLO205 | Colon | 0.01 µM | |

| MDA-MB-435 | Melanoma | 2.6 µM | |

| HCC2998 | Colon | 30 µM | |

| Panc-1 | Pancreatic | 43.1 ± 16.8 nM | |

| HeLa | Cervical | ~200-300 µM | |

| HSC-5 | Squamous Cell Carcinoma | ~200-300 µM |

Table 2: Protein Kinase C (PKC) Binding and Activation by Ingenol Esters

| Ingenol Ester | PKC Isoform | Assay Type | Value | Reference |

| Ingenol Mebutate | PKCα | Binding Affinity (Ki) | 0.3 nM | |

| Ingenol Mebutate | PKCβ | Binding Affinity (Ki) | 0.105 nM | |

| Ingenol Mebutate | PKCγ | Binding Affinity (Ki) | 0.162 nM | |

| Ingenol Mebutate | PKCδ | Binding Affinity (Ki) | 0.376 nM | |

| Ingenol Mebutate | PKCε | Binding Affinity (Ki) | 0.171 nM | |

| Ingenol Ester Analog 9 | PKCβII | Activation (EC50) | 6 nM | |

| Ingenol Ester Analog 10 | PKCδ | Activation (EC50) | <1 µM |

Table 3: Clinical Efficacy of Ingenol Mebutate Gel for Actinic Keratosis

| Treatment Area | Ingenol Mebutate Concentration | Dosing Regimen | Complete Clearance Rate | Partial Clearance Rate | Reference |

| Face and Scalp | 0.015% | Once daily for 3 days | 42.2% | 63.9% | |

| Trunk and Extremities | 0.05% | Once daily for 2 days | 34.1% | 49.1% | |

| Face and Scalp (with cryosurgery) | 0.015% | Once daily for 3 days (3 weeks post-cryosurgery) | 60.5% | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the study of ingenol esters.

In Vitro PKC Kinase Assay

This assay measures the ability of ingenol esters to activate PKC isoforms, typically by quantifying the phosphorylation of a substrate.

-

Reagents and Materials: Purified recombinant PKC isoforms, lipid vesicles (e.g., phosphatidylserine and diacylglycerol), a specific peptide substrate for PKC, ATP (often radiolabeled, e.g., [γ-³²P]ATP), kinase buffer, and the ingenol ester to be tested.

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, lipid vesicles, PKC isoform, and the peptide substrate.

-

Add the ingenol ester at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose paper).

-

Separate the phosphorylated substrate from the unreacted ATP.

-

Quantify the amount of incorporated phosphate using a scintillation counter or other appropriate method.

-

Plot the results as a function of the ingenol ester concentration to determine the EC50 for PKC activation.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the ingenol ester. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value of the ingenol ester.

Caption: Workflow for a Typical MTT Cell Viability Assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the ingenol ester for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for a short period (e.g., 15 minutes).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the ingenol ester.

Cytokine Release Assay (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the concentration of specific cytokines (e.g., IL-8, TNF-α) in cell culture supernatants.

-

Sample Collection: Collect the supernatant from cell cultures that have been treated with the ingenol ester.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add the cell culture supernatants and a series of known standards to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody that also binds to the cytokine.

-

Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

-

Substrate Addition: Wash the plate and add a substrate that will be converted by the enzyme to produce a colored product.

-

Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of the cytokine in the samples.

Conclusion

Ingenol esters, exemplified by ingenol mebutate, are a class of potent biological agents with a unique dual mechanism of action involving direct cytotoxicity and immune activation. Their primary molecular target is Protein Kinase C, and the activation of this enzyme family initiates a cascade of signaling events that ultimately lead to the therapeutic effects observed in preclinical and clinical studies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising class of compounds. Further research into the nuanced roles of different PKC isoforms and the long-term immunological consequences of treatment will continue to refine our understanding and application of ingenol esters in medicine.

The Diterpenoid Ester Ingenol 3,20-dibenzoate: A Technical Guide to its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol 3,20-dibenzoate is a diterpenoid ester belonging to the ingenane class of compounds. First isolated from the Euphorbia genus, known for its diverse and biologically active natural products, this molecule has garnered significant interest for its potent biological activities, primarily as a modulator of Protein Kinase C (PKC) isoforms. This technical guide provides a comprehensive overview of the discovery and history of this compound, its mechanism of action through PKC activation, and detailed experimental protocols for its study. Quantitative data on its biological efficacy are presented in structured tables, and key signaling pathways are visualized through diagrams to facilitate a deeper understanding of its cellular effects.

Discovery and History

The journey of this compound is intrinsically linked to the exploration of the plant genus Euphorbia. The parent compound, ingenol, was first isolated in the 1970s from Euphorbia ingens.[1] For centuries, the sap of various Euphorbia species has been utilized in traditional medicine for treating a range of ailments, including skin conditions and warts. This traditional use spurred scientific investigation into the plant's chemical constituents.

While the exact first isolation of this compound is not prominently documented in readily available literature, it is one of many ingenol esters that have been identified from Euphorbia species.[2][3] The focus of much of the early and subsequent research has been on a related compound, ingenol 3-angelate (also known as ingenol mebutate and commercially as Picato®), which was developed and approved for the topical treatment of actinic keratosis. The study of various ingenol esters, including the 3,20-dibenzoate, has often been in the context of comparative analyses to understand the structure-activity relationships within this class of molecules.[1][4]

The development of semi-synthetic methods to modify the ingenol core has allowed for the creation of a library of ingenol derivatives, including this compound, to explore their therapeutic potential, particularly in oncology.[1][4]

Mechanism of Action: Protein Kinase C Activation

The primary mechanism of action of this compound and other ingenol esters is the activation of Protein Kinase C (PKC) isoforms.[5] PKCs are a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, apoptosis, and inflammation.

Ingenol esters act as analogues of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. By binding to the C1 domain of these PKCs, this compound induces their activation and translocation from the cytosol to cellular membranes.[6]

Studies have shown that ingenol compounds can activate a broad range of PKC isoforms, including the classical (α, β, γ) and novel (δ, ε, η, θ) isoforms.[7] The specific downstream effects appear to be cell-type dependent and can lead to either pro-apoptotic or survival signals. For instance, in some cancer cells, the activation of PKCδ is linked to the induction of apoptosis.[7][8] In contrast, in T cells, the activation of PKCθ by an ingenol derivative has been shown to promote cell survival.[9]

The activation of PKC by this compound can trigger several downstream signaling cascades, including the MAPK/ERK pathway and the NF-κB pathway, ultimately leading to the observed biological effects such as cell cycle arrest and apoptosis in cancer cells.[6][10]

Signaling Pathway Diagram

References

- 1. article.imrpress.com [article.imrpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of NK cell-mediated lysis of non-small lung cancer cells by nPKC activator, ingenol 3,20 dibenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources of Ingenol 3,20-dibenzoate like Euphorbia esula

An In-depth Technical Guide to the Natural Sources of Ingenol 3,20-dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IDB) is a diterpenoid ester belonging to the ingenane class of compounds. It is a potent, isoform-selective activator of Protein Kinase C (PKC) and is recognized for its significant biological activities, including pro-apoptotic and anti-leukemic properties.[1][2] The complex structure and therapeutic potential of IDB have made it a subject of interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on Euphorbia esula, and details the methodologies for its extraction, quantification, and its cellular mechanisms of action.

Natural Sources of this compound

The primary natural sources of ingenol esters are plants belonging to the extensive Euphorbia genus (family Euphorbiaceae). This genus comprises thousands of species, many of which produce a characteristic milky latex rich in various bioactive diterpenoids.

Euphorbia esula (Leafy Spurge): Euphorbia esula is a well-documented source of various ingenol esters. However, the presence and concentration of specific esters, including this compound, can be highly variable. While some studies have successfully isolated IDB from E. esula, other investigations of the plant material did not detect this specific compound, suggesting that its content may fluctuate based on factors such as geographic location, season, and specific chemotype of the plant.

Other Euphorbia Species: While direct quantitative data for this compound is limited in the literature, many Euphorbia species are known to contain a variety of ingenol esters. The parent compound, ingenol, is a key precursor for the semi-synthesis of therapeutic esters like ingenol mebutate. Therefore, plants with high total ingenol content are of significant interest.

Quantitative Data

Specific quantitative data for this compound in various plant species is not widely available in current literature. Most quantitative studies focus on the total ingenol content after chemical hydrolysis (methanolysis) of all ingenol esters present in the plant extract. This method provides a valuable metric for identifying species rich in the ingenane backbone, which are promising candidates for containing significant esters like IDB.

The following table summarizes the total ingenol content in various Euphorbia species, determined by a validated isotope dilution UHPLC-MS/MS method.[3] This data serves as a guide to the most promising natural sources for obtaining ingenol-based compounds.

| Plant Species | Plant Part | Total Ingenol Content (mg/kg of dry weight) |

| Euphorbia myrsinites | Lower leafless stems | 547 |

| Euphorbia tithymaloides 'Nanus' | Dry herb | ~456 (converted from 527.82 µmol/kg) |

| Euphorbia tithymaloides | Dry herb | ~349 (converted from 402.81 µmol/kg) |

| Euphorbia milii | Dry herb | ~339 (converted from 391.30 µmol/kg) |

| Euphorbia ammak | Dry herb | ~329 (converted from 379.75 µmol/kg) |

| Euphorbia trigona | Dry herb | ~309 (converted from 357.07 µmol/kg) |

| Euphorbia lathyris (seeds) | Seeds | ~100 |

Note: The data for E. tithymaloides, E. milii, E. ammak, and E. trigona were converted from µmol/kg using the molecular weight of ingenol (348.46 g/mol ) for comparison.[2]

Biosynthesis of Ingenol Esters

The biosynthesis of ingenol and its esters is a complex process originating from the general terpenoid pathway. The key precursor, geranylgeranyl pyrophosphate (GGPP), undergoes a series of cyclizations and oxidative modifications to form the characteristic ingenane skeleton. While the complete pathway to this compound is not fully elucidated, key steps have been identified in the formation of related macrocyclic diterpenes in Euphorbia.

References

- 1. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Ingenol 3,20-dibenzoate molecular formula and weight

An In-depth Technical Guide to Ingenol 3,20-Dibenzoate

Introduction

This compound (IDB) is a natural diterpenoid ester and a potent activator of Protein Kinase C (PKC).[1][2][3] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology and immunology.[4][5][6] This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental protocols related to this compound.

Molecular and Physicochemical Properties

This compound is characterized by the following molecular and physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₆O₇ | [2][4][7] |

| Molecular Weight | 556.65 g/mol | [2][4] |

| Exact Mass | 556.2461 u | [1] |

| CAS Number | 59086-90-7 | [1][2] |

| Appearance | Off-White Solid | [2] |

| Purity | ≥97% | [4] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[8] This activation triggers a cascade of downstream signaling events that can lead to various cellular responses, including apoptosis, cell cycle arrest, and modulation of immune cell function.

Protein Kinase C (PKC) Activation

This compound is a potent PKC isoform-selective agonist, inducing the translocation of novel PKCs (nPKC-delta, -epsilon, and -theta) and PKC-mu from the cytosol to the particulate fraction of the cell.[9][8] This translocation is a key step in the activation of these kinases.

Downstream Signaling Cascades

The activation of PKC by this compound initiates downstream signaling pathways, including the Ras/Raf/MAPK pathway, while inhibiting others, such as the PI3K/AKT pathway.[10] This dual action contributes to its pro-apoptotic effects in cancer cells. For instance, a related compound, Ingenol 3-angelate (PEP005), has been shown to increase the phosphorylation of PKCdelta, Raf1, and ERK1/2, while reducing the levels of phosphorylated AKT.[10]

Induction of Apoptosis

This compound is a known inducer of apoptosis in various cancer cell lines.[2][4] The apoptotic process is initiated through the de novo synthesis of macromolecules.[9][8] Related ingenol esters have been shown to activate caspase-9 and caspase-3, leading to a decrease in mitochondrial membrane potential and DNA fragmentation.[11]

Experimental Protocols

The following are generalized protocols for key experiments to assess the activity of this compound. Specific cell types and conditions may require optimization.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., non-small cell lung cancer cells or leukemia cell lines) in appropriate culture vessels and media.

-

Treatment: Once cells have adhered and are in the logarithmic growth phase, treat with varying concentrations of this compound (e.g., 0-10000 nM) for the desired duration (e.g., 4 hours).[9] A vehicle control (e.g., DMSO) should be included.

Cell Viability Assay (MTT Assay)

-

Reagent Preparation: Prepare MTT solution (5 mg/mL in PBS).

-

Incubation: After treatment with this compound, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for PKC Translocation

-

Cell Fractionation: Following treatment, harvest cells and perform subcellular fractionation to separate cytosolic and particulate (membrane) fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for the PKC isoform of interest (e.g., PKCδ). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

The following table summarizes key quantitative data from studies involving this compound and related compounds.

| Parameter | Cell Line/Model | Value | Reference |

| EC₅₀ (Cell Proliferation) | UT-7/EPO | 0.27 µg/ml (485 nM) | [9] |

| Effective Concentration (NK cell degranulation enhancement) | NK cells stimulated by A549 and H1299 cells | 0-10000 nM | [9] |

| In vivo Dosage (Anemia mitigation) | Mouse model | 20 µ g/mouse (i.p.) | [9] |

| IC₅₀ (Survival and Proliferation) of Ingenol-3-Angelate | A2058 (Melanoma) | ~38 µM | [11] |

| IC₅₀ (Survival and Proliferation) of Ingenol-3-Angelate | HT144 (Melanoma) | ~46 µM | [11] |

Conclusion

This compound is a valuable research tool for studying PKC-mediated signaling pathways. Its ability to induce apoptosis and modulate immune cell function makes it a compound of interest for further investigation in drug development, particularly in the context of cancer therapy. The information and protocols provided in this guide serve as a foundation for researchers and scientists working with this potent bioactive molecule.

References

- 1. medkoo.com [medkoo.com]

- 2. dev.usbio.net [dev.usbio.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. scbt.com [scbt.com]

- 5. Unique In Vitro and In Vivo Thrombopoietic Activities of Ingenol 3,20 Dibenzoate, A Ca++-Independent Protein Kinase C Isoform Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of NK cell-mediated lysis of non-small lung cancer cells by nPKC activator, ingenol 3,20 dibenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C34H36O7 | CID 442043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|59086-90-7|COA [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of Ingenol 3,20-Dibenzoate: Synthesis, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the scientific literature on Ingenol 3,20-dibenzoate (IDB), a diterpenoid ester known for its potent biological activities. This document summarizes its synthesis, mechanism of action, and key quantitative data, while also providing detailed experimental protocols for its study. The information is intended to serve as a comprehensive resource for professionals engaged in oncology, immunology, and drug discovery.

Introduction

This compound is a derivative of ingenol, a natural product isolated from plants of the Euphorbia genus.[1] Like other ingenol esters, IDB is recognized as a potent activator of Protein Kinase C (PKC), a family of enzymes central to cellular signal transduction.[1][2] Its study has revealed a complex and fascinating pharmacology, characterized by the ability to induce apoptosis in cancer cells and modulate immune responses.[2][3] Notably, research indicates that IDB can trigger distinct signaling pathways: a PKC-dependent pathway for immune cell activation and a novel, PKC-independent pathway for apoptosis induction in specific cancer cell lines.[1][3] This dual activity makes it a compound of significant interest for therapeutic development.

Synthesis of this compound

The chemical synthesis of ingenol derivatives is a complex challenge due to the molecule's intricate and strained tetracyclic 5/7/7/3 ring system. The total synthesis of the parent compound, (+)-ingenol, has been successfully achieved through multi-step processes. One notable route begins with the inexpensive and readily available monoterpene (+)-3-carene, requiring approximately 14 steps to construct the core ingenol structure.[4][5]

Once the ingenol core is obtained, the final step is the targeted esterification of the hydroxyl groups at the C-3 and C-20 positions. This is achieved through benzoylation, using a suitable benzoylating agent (e.g., benzoyl chloride or benzoic anhydride) under controlled conditions to yield this compound.

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action, engaging both PKC-dependent and PKC-independent signaling cascades. This bifurcation is critical to its diverse biological effects.

PKC-Dependent Signaling

As a potent analog of the endogenous PKC activator diacylglycerol, IDB binds to the C1 domain of conventional and novel PKC isoforms.[2] This binding event recruits PKC from the cytosol to the cell membrane, leading to its activation. Specifically, IDB induces the selective translocation of novel PKC isoforms, including nPKC-δ, -ε, -θ, and PKC-μ.[2] The activation of these kinases triggers downstream signaling events that are highly cell-type specific.

A key example of this pathway is the enhancement of Natural Killer (NK) cell function. In the context of non-small cell lung cancer (NSCLC), IDB-mediated PKC activation in NK cells leads to increased production and secretion of Interferon-gamma (IFN-γ) and enhances degranulation.[3] This immunostimulatory effect significantly boosts the ability of NK cells to lyse target cancer cells.[3] This action is abrogated by PKC inhibitors, confirming the pathway's dependence on the kinase.[3]

PKC-Independent Apoptosis

Quantitative Biological Data

The biological activity of this compound and related ingenol compounds has been quantified in various assays. It is important to note that specific binding affinities (Ki) and inhibitory concentrations (IC50) for this compound are not consistently reported across the literature; much of the high-affinity data comes from the closely related compound Ingenol 3-angelate (PEP005).

| Parameter | Compound | Assay/Cell Line | Value | Reference |

| EC50 | This compound | UT-7/EPO Cell Proliferation | 485 nM | [2] |

| Ki | Ingenol (Parent Compound) | PKC Binding | 30 µM | [6] |

| Ki | Ingenol 3-angelate | PKC-α Binding | 0.30 nM | [7] |

| Ki | Ingenol 3-angelate | PKC-β Binding | 0.11 nM | [7] |

| Ki | Ingenol 3-angelate | PKC-γ Binding | 0.16 nM | [7] |

| Ki | Ingenol 3-angelate | PKC-δ Binding | 0.38 nM | [7] |

| Ki | Ingenol 3-angelate | PKC-ε Binding | 0.17 nM | [7] |

Table 1: Summary of reported quantitative data for this compound and related compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Analysis of Apoptosis in Jurkat Cells via Flow Cytometry

This protocol is adapted from methodologies used to study apoptosis in Jurkat cells.[1][8]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium with 10% FBS

-

This compound (IDB) stock solution in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow Cytometer

Procedure:

-

Cell Culture: Seed Jurkat cells at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium and culture overnight.

-

Treatment: Treat cells with various concentrations of IDB (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Transfer the cell suspension to centrifuge tubes and pellet the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with 1 mL of cold PBS, repeating the centrifugation step each time.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

-

NK Cell-Mediated Cytotoxicity Assay

This protocol is based on methods for assessing NK cell activity against cancer cells.[3][9]

Objective: To determine if this compound enhances the ability of NK cells to kill target cancer cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) for NK cell isolation

-

NK cell isolation kit

-

Target cancer cells (e.g., A549 NSCLC line), labeled with a viability dye (e.g., Calcein-AM)

-

RPMI-1640 medium with 10% FBS and IL-2 (for NK cell culture)

-

This compound (IDB)

-

96-well U-bottom plates

-

Fluorometer or flow cytometer

Procedure:

-

NK Cell Preparation: Isolate primary NK cells from healthy donor PBMCs using a negative selection kit. Expand the NK cells in culture medium supplemented with IL-2.

-

Target Cell Preparation: Harvest the target cancer cells (A549) and label them with Calcein-AM according to the manufacturer's protocol. Seed the labeled target cells into a 96-well plate at 1 x 10⁴ cells/well.

-

Co-culture: Add the expanded NK cells to the wells containing target cells at various Effector:Target (E:T) ratios (e.g., 5:1, 10:1).

-

Treatment: Add IDB at desired concentrations (e.g., 1-1000 nM) to the co-culture wells. Include control wells:

-

Target cells only (spontaneous release)

-

Target cells with lysis buffer (maximum release)

-

Co-culture with vehicle (DMSO)

-

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Measurement:

-

Fluorometer: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM.

-

Flow Cytometer: Analyze the cells, gating on the target cell population and quantifying the percentage of lysed (dye-negative) cells.

-

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Conclusion

This compound is a compelling molecule with a distinct dual-action mechanism. Its ability to activate specific PKC isoforms leads to potent immunostimulatory effects, such as the enhancement of NK cell anti-tumor activity. Simultaneously, it can induce apoptosis in cancer cells like Jurkat T-cell leukemia through a novel PKC-independent, caspase-3-dependent pathway. This multifaceted pharmacology underscores the potential of ingenol esters as templates for developing new cancer therapeutics. Further research is warranted to fully elucidate the molecular targets of the PKC-independent pathway and to explore the therapeutic window of IDB in various preclinical cancer models. The detailed protocols and consolidated data provided in this guide aim to facilitate such future investigations.

References

- 1. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.uniupo.it [research.uniupo.it]

- 3. Enhancement of NK cell-mediated lysis of non-small lung cancer cells by nPKC activator, ingenol 3,20 dibenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Baran Synthesis of Ingenol [organic-chemistry.org]

- 5. sc.sogang.ac.kr [sc.sogang.ac.kr]

- 6. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biotech.illinois.edu [biotech.illinois.edu]

- 9. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Ingenol 3,20-dibenzoate (IDB): A Technical Guide to a Potent Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol 3,20-dibenzoate (IDB) is a diterpenoid ester known for its potent activation of Protein Kinase C (PKC) isoforms. This technical guide provides an in-depth overview of IDB, including its alternate names, mechanism of action, and effects on cellular signaling pathways. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development efforts.

Alternate Names and Chemical Identifiers

This compound is commonly referred to by the abbreviation IDB.[1][2][3] A comprehensive list of its synonyms and chemical identifiers is provided in the table below.

| Identifier Type | Identifier |

| Common Abbreviation | IDB |

| Synonyms | This compound, Ingenol-3,20-dibenzoate, NSC 262646, NSC 266220, RD 4-2174 |

| IUPAC Name | [(1S,4S,5S,6R,9S,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.0¹,⁵.0¹⁰,¹²]pentadeca-2,7-dienyl]methyl benzoate |

| CAS Number | 59086-90-7 |

| Molecular Formula | C₃₄H₃₆O₇ |

| Molecular Weight | 556.65 g/mol |

| PubChem CID | 442043 |

| ChEMBL ID | CHEMBL2165713 |

| DTXSID | DTXSID301313972 |

Mechanism of Action and Signaling Pathways

IDB is a potent, isoform-selective agonist of Protein Kinase C (PKC).[4][5] Its primary mechanism of action involves binding to the C1 domain of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes, mimicking the effect of the endogenous second messenger diacylglycerol (DAG).[6] This activation triggers the translocation of PKC isoforms from the cytosol to cellular membranes, initiating a cascade of downstream signaling events.

Activation of PKC by IDB leads to the modulation of several key signaling pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: IDB has been shown to induce the phosphorylation and activation of components of the MAPK pathway, such as Raf, MEK, and ERK. This can lead to various cellular responses, including apoptosis.

-

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: Treatment with ingenol esters can result in the inhibition of the PI3K/AKT signaling pathway, which is a crucial survival pathway for many cancer cells. This inhibition contributes to the pro-apoptotic effects of these compounds.

The activation of PKCδ, in particular, appears to be a critical event in IDB-induced apoptosis.[5] The interplay between the activation of the MAPK pathway and the inhibition of the PI3K/AKT pathway ultimately shifts the cellular balance towards apoptosis.

Quantitative Data

The following table summarizes key quantitative data related to the activity of ingenol esters. It is important to note that some of this data was generated using Ingenol 3-angelate (I3A), a closely related compound.

| Parameter | Value | Compound | Assay/Cell Line | Reference |

| Ki for PKCα binding | 240 nM | This compound | [³H]phorbol dibutyrate competition | [7] |

| EC₅₀ for cell proliferation | 485 nM (0.27 µg/ml) | This compound | UT-7/EPO cells | [4] |

| IC₅₀ for cell viability | ~38 µM | Ingenol 3-angelate (I3A) | A2058 human melanoma cells | [2] |

| IC₅₀ for cell viability | ~46 µM | Ingenol 3-angelate (I3A) | HT144 human melanoma cells | [2] |

| Ki for PKCα binding | 0.3 ± 0.02 nM | Ingenol 3-angelate (I3A) | In vitro binding assay | [8] |

| Ki for PKCβ binding | 0.105 ± 0.019 nM | Ingenol 3-angelate (I3A) | In vitro binding assay | [8] |

| Ki for PKCγ binding | 0.162 ± 0.004 nM | Ingenol 3-angelate (I3A) | In vitro binding assay | [8] |

| Ki for PKCδ binding | 0.376 ± 0.041 nM | Ingenol 3-angelate (I3A) | In vitro binding assay | [8] |

| Ki for PKCε binding | 0.171 ± 0.015 nM | Ingenol 3-angelate (I3A) | In vitro binding assay | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from various research articles and should be adapted as needed for specific experimental conditions.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of IDB on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cells of interest

-